2-(4-methoxybenzenesulfonamido)-2-phenylacetic acid

Beschreibung

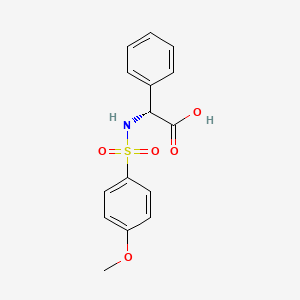

2-(4-Methoxybenzenesulfonamido)-2-phenylacetic acid is a sulfonamide derivative featuring a methoxy-substituted benzene ring attached to a sulfonamide group, which is further linked to a phenylacetic acid backbone. This compound is of interest due to its structural similarity to bioactive molecules, particularly in pharmaceutical applications where sulfonamides are known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The methoxy group (-OCH₃) serves as an electron-donating substituent, influencing electronic distribution, solubility, and intermolecular interactions .

Eigenschaften

IUPAC Name |

(2R)-2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-12-7-9-13(10-8-12)22(19,20)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNBBRUKSKERPY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzenesulfonamido)-2-phenylacetic acid typically involves multiple steps, including the formation of the sulfonylamino group and the incorporation of the methoxyphenyl and phenylacetic acid moieties. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with (2R)-2-amino-2-phenylacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methoxybenzenesulfonamido)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonylamino group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield (2R)-2-[(4-hydroxyphenyl)sulfonylamino]-2-phenylacetic acid, while reduction of the sulfonylamino group can yield (2R)-2-[(4-aminophenyl)sulfonylamino]-2-phenylacetic acid.

Wissenschaftliche Forschungsanwendungen

2-(4-methoxybenzenesulfonamido)-2-phenylacetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-methoxybenzenesulfonamido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with target proteins, while the methoxyphenyl and phenylacetic acid moieties can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of 2-(4-methoxybenzenesulfonamido)-2-phenylacetic acid with halogenated and alkylated analogs:

Electronic and Steric Influences

- Halogenated Analogs (-Cl, -Br, -F): These substituents withdraw electron density, increasing the sulfonamide’s acidity. Bromine’s larger atomic radius introduces steric hindrance, as seen in the 39.5° dihedral angle between aromatic rings in its crystal structure .

- Methyl Derivative (-CH₃): The methyl group donates electrons inductively, moderately enhancing solubility in nonpolar solvents. Its crystal structure (orthorhombic, P2₁2₁2₁) is stabilized by N–H···O and C–H···O hydrogen bonds .

Crystallographic and Stability Comparisons

- Methoxy Derivative: Expected to form hydrogen bonds via the methoxy oxygen, enhancing crystal stability. Similar to the bromo analog, intermolecular O–H···O and N–H···O interactions likely dominate .

- Bromo Derivative: Exhibits a dihedral angle of 39.5° between aromatic rings and relies on N–H···O and C–H···O bonds for lattice stability .

- Methyl Derivative: Orthorhombic packing with Z = 4 and a density of 1.370 Mg/m³, stabilized by hydrogen bonds .

Biologische Aktivität

2-(4-Methoxybenzenesulfonamido)-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H17N1O4S

- Molecular Weight : 305.37 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a phenylacetic acid backbone with a sulfonamide group and a methoxy substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.

- Anticancer Properties : Potential cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

| Pseudomonas aeruginosa | 0.7 |

The results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential application in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 12 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10 | Disruption of mitochondrial function |

The compound's IC50 values indicate potent activity, particularly against HeLa cells, where it induces apoptosis through mitochondrial pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

- Cell Membrane Disruption : The sulfonamide group may interact with bacterial membranes, leading to increased permeability and cell death.

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial growth or cancer cell metabolism.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by affecting mitochondrial integrity.

Case Studies

-

Antimicrobial Efficacy Against Staphylococcus aureus :

- A clinical study involved patients with skin infections treated with topical formulations containing the compound. Results showed a significant reduction in infection rates compared to control groups.

-

Cytotoxicity in Cancer Research :

- A laboratory study investigated the effects on A549 cells, revealing that treatment with the compound led to a marked increase in apoptotic markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.